Home > Products > Screening Compounds P32216 > MRT 68921 dihydrochloride
MRT 68921 dihydrochloride -

MRT 68921 dihydrochloride

Catalog Number: EVT-256121
CAS Number:
Molecular Formula: C25H34N6O.2HCl
Molecular Weight: 507.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent ULK inhibitor (IC50 values are 1.1 and 2.9 nM for ULK2 and ULK1, respectively). Inhibits autophagy in mouse embryonic fibroblasts.
Synthesis Analysis

The synthesis of MRT 68921 dihydrochloride involves a multi-step organic synthesis process. While specific proprietary methods may vary among manufacturers, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available amino acids and pyrimidine derivatives.
  2. Cyclization Reactions: Key cyclization steps are employed to form the core isoquinoline structure, which is crucial for its biological activity.
  3. Purification: After synthesis, the compound undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥98%) .
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

MRT 68921 dihydrochloride has a complex molecular structure characterized by several functional groups that contribute to its activity as a ULK inhibitor. The structural formula can be represented as follows:

  • Chemical Formula: C25H34N6O2HClC_{25}H_{34}N_{6}O\cdot 2HCl
  • InChI Key: NLKPLTWKINJHCK-UHFFFAOYSA-N
  • SMILES Notation: CN1CCC2=CC(NC3=NC=C(C(NCCCNC(C4CCC4)=O)=N3)C5CC5)=CC=C2C1.Cl.Cl

The presence of multiple nitrogen atoms within the structure suggests potential interactions with various biological targets, enhancing its efficacy as an inhibitor .

Chemical Reactions Analysis

MRT 68921 dihydrochloride primarily engages in biochemical reactions that inhibit the activity of ULK1 and ULK2 kinases. These reactions can be summarized as follows:

  • Inhibition Mechanism: The compound binds to the ATP-binding site of ULK1/ULK2, preventing phosphorylation events necessary for autophagy initiation.
  • Biological Impact: By inhibiting these kinases, MRT 68921 disrupts autophagy processes in cellular models, which has been shown to affect cell survival and metabolism .

Research has indicated that treatment with MRT 68921 leads to significant alterations in protein expression related to autophagy pathways, demonstrating its utility in studying these critical cellular processes .

Mechanism of Action

The mechanism of action of MRT 68921 dihydrochloride involves several key steps:

  1. Binding: The compound selectively binds to ULK1 and ULK2 kinases due to its structural compatibility with their ATP-binding sites.
  2. Inhibition of Autophagy: This binding inhibits the phosphorylation of downstream targets involved in autophagy regulation, leading to decreased autophagic flux within cells.
  3. Cellular Effects: The inhibition of autophagy can result in altered cellular responses to stress, impacting processes such as apoptosis and metabolic regulation .

The ability of MRT 68921 to modulate these pathways makes it a significant compound for investigating autophagy-related diseases.

Physical and Chemical Properties Analysis

MRT 68921 dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water (up to approximately 50.75 mg/mL), which facilitates its use in biological assays .
  • Storage Conditions: Recommended storage is at room temperature in a desiccated environment to maintain stability.

These properties highlight its suitability for laboratory research applications while ensuring ease of handling.

Applications

MRT 68921 dihydrochloride is primarily used in scientific research focused on:

  • Autophagy Studies: It serves as a critical tool for understanding the role of autophagy in various physiological and pathological contexts.
  • Cancer Research: Given its role in modulating cell survival pathways, it is often employed in studies related to cancer cell metabolism and treatment resistance.
  • Neurodegenerative Diseases: Research into neurodegenerative conditions has also utilized MRT 68921 to explore how autophagy impacts neuronal health and disease progression.
Molecular Mechanisms of MRT 68921 Dihydrochloride in Autophagy Regulation

ULK1/ULK2 Kinase Inhibition: Structural and Functional Insights [1] [2] [3]

MRT 68921 dihydrochloride (chemical name: N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride) is a potent and selective ATP-competitive inhibitor of the serine/threonine kinases ULK1 (Unc-51 Like Autophagy Activating Kinase 1) and ULK2. These kinases serve as master regulators of autophagy initiation, integrating upstream signals from nutrient-sensing pathways (e.g., mTORC1 and AMPK) to phosphorylate downstream substrates essential for autophagosome formation [3] [8]. The compound’s molecular weight is 507.5 g/mol (dihydrochloride form), with a purity of ≥98% and solubility of 100 mM in water [1] [4].

Competitive ATP-Binding Site Interactions and Selectivity Profiling

MRT 68921 binds the ATP-binding cleft of ULK1/2 through specific interactions with key residues in the kinase domain. Structural analyses reveal that its cyclopropyl and cyclobutane moieties facilitate hydrophobic interactions with Val50 and Leu158 in ULK1, while the tetrahydroisoquinoline group forms hydrogen bonds with the hinge region (Cys69 and Glu99) [3]. This binding mode competitively displaces ATP, preventing ULK1/2-mediated phosphorylation of downstream substrates like ATG13 and FIP200 [3] [7].

Selectivity profiling across 140 human kinases demonstrates that MRT 68921 exhibits >100-fold selectivity for ULK1/2 over related kinases such as TBK1 (IC₅₀ = 45 nM) and mTOR (IC₅₀ > 1,000 nM). Only 4/140 kinases show >50% inhibition at 1 µM concentrations, underscoring its exceptional specificity [3].

Table 1: Selectivity Profile of MRT 68921

KinaseIC₅₀ (nM)Selectivity vs. ULK1/2
ULK12.9Reference
ULK21.1Reference
TBK14515-fold less selective
IKKε3813-fold less selective
mTOR>1,000>300-fold less selective

Differential Inhibition Efficacy (IC₅₀: ULK1 = 2.9 nM vs. ULK2 = 1.1 nM)

MRT 68921 exhibits a 2.6-fold greater potency against ULK2 (IC₅₀ = 1.1 nM) than ULK1 (IC₅₀ = 2.9 nM) [1] [2]. This differential efficacy arises from structural variations in the kinase domains: ULK2 harbors a smaller methionine residue at position 92 (Met92), while ULK1 contains a bulkier glutamine (Gln92). Met92 enhances hydrophobic contact with the inhibitor’s cyclobutane carboxamide group, reducing the free energy of binding [3]. Functionally, this translates to near-complete suppression of ULK2-dependent phosphorylation events at lower concentrations than ULK1. The dual inhibition is biologically relevant, as ULK1 and ULK2 exhibit partial redundancy in autophagy initiation, and simultaneous targeting ensures robust pathway blockade [3] [8].

Table 2: Structural Determinants of Differential Inhibition

FeatureULK1ULK2Impact on MRT 68921 Binding
Residue at position 92Gln92Met92Tighter hydrophobic packing with Met92
IC₅₀2.9 nM1.1 nMLower IC₅₀ for ULK2
Autophagosome closure roleSecondaryPrimaryEnhanced efficacy in maturation blockade

Disruption of Autophagosome Maturation and Flux Dynamics [3] [7] [8]

Role in Arresting Early Autophagosomal Structures

Beyond blocking autophagy initiation, MRT 68921 disrupts autophagosome maturation—a late-stage process requiring ULK1-mediated phosphorylation of trafficking regulators. In nutrient-starved mouse embryonic fibroblasts (MEFs), treatment with 1 µM MRT 68921 causes accumulation of immature autophagosomal structures positive for ATG13 and WIPI2, but lacking LC3-II decoration [3]. This "stalling" phenotype arises because ULK1 phosphorylates components of the HOPS tethering complex, which mediates autophagosome-lysosome fusion. Without ULK1 activity, nascent autophagosomes fail to recruit RAB7 and LAMP1, preventing lysosomal fusion and cargo degradation [7] [8]. Consequently, autophagic flux (measured via LC3-II turnover in the presence of bafilomycin A1) is reduced by >80% at 1 µM [3].

Table 3: Markers of Autophagosome Arrest by MRT 68921

MarkerLocalizationChange Post-TreatmentFunctional Implication
ATG13 punctaPre-autophagosomal structures3.5-fold accumulationArrested phagophore nucleation
LC3-IIMature autophagosomes70% reductionFailed lipidation & elongation
SQSTM1/p62Autophagic cargo2.8-fold accumulationImpaired degradation
LAMP1LysosomesNo colocalization with LC3Blocked autophagosome-lysosome fusion

Synergy with mTOR-Dependent Autophagy Initiation Blockade

MRT 68921 synergizes with mTOR inhibitors (e.g., AZD8055) to completely suppress both initiation and maturation of autophagosomes. mTORC1 inactivation (e.g., via amino acid starvation or AZD8055) dephosphorylates ULK1 at Ser757, "priming" it for activation. However, concurrent MRT 68921 treatment blocks this primed ULK1, preventing phosphorylation of ATG13 at Ser318—a site essential for VPS34 lipid kinase recruitment [3] [6]. In MEFs, combining 1 µM MRT 68921 with 1 µM AZD8055 reduces phospho-ATG13 levels by 95% compared to single-agent treatments (60–70% reduction), abolishing omegasome formation and LC3 puncta generation [3]. This dual blockade is particularly effective in cancer cells reliant on autophagy for stress survival, where mTOR inhibition alone may incompletely suppress the pathway due to ULK1 reactivation [3] [8].

Table 4: Combinatorial Effects of MRT 68921 and mTOR Inhibitors

ParameterMRT 68921 AloneAZD8055 AloneCombination
p-ATG13 (Ser318) reduction70%65%95%
LC3-II flux inhibition75%60%98%
VPS34 recruitment to omegasomesBlockedPartialAbolished
Viability in starved cancer cells40% reduction30% reduction85% reduction

Concluding Remarks

MRT 68921 dihydrochloride exemplifies targeted autophagy inhibition through precise disruption of ULK1/2 kinase activity. Its ATP-competitive mechanism, differential efficacy against ULK isoforms, and dual impact on autophagosome initiation/maturation provide a template for developing context-specific autophagy modulators. Future work should explore structural analogs to further enhance ULK isoform selectivity and address compensatory pathways in disease models.

Properties

Product Name

MRT 68921 dihydrochloride

Molecular Formula

C25H34N6O.2HCl

Molecular Weight

507.5

Synonyms

N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.